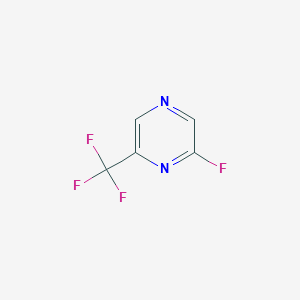

2-Fluoro-6-trifluoromethyl-pyrazine

Übersicht

Beschreibung

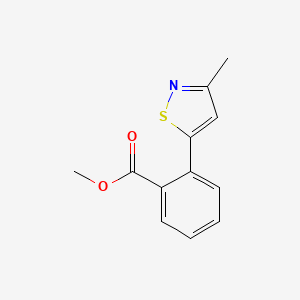

“2-Fluoro-6-trifluoromethyl-pyrazine” is a chemical compound with the molecular formula C5H2F4N2 . It has a molecular weight of 166.08 g/mol . This compound is used as an intermediate in the synthesis of many agrochemical and pharmaceutical products .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine, has been reported . Another synthesis method involves the use of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) as an effective fluorinating reagent .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-trifluoromethyl-pyrazine” consists of a pyrazine ring with a fluorine atom attached at the 2-position and a trifluoromethyl group attached at the 6-position .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . The reaction involves the oxidative addition of electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Physical And Chemical Properties Analysis

“2-Fluoro-6-trifluoromethyl-pyrazine” is a liquid at 20°C . It has a specific gravity of 1.40 and a refractive index of 1.40 . The compound has a flash point of 27°C .

Wissenschaftliche Forschungsanwendungen

High-Performance Energetic Materials

- 5,6-Di(2-fluoro-2,2-dinitroethoxy)furazano[3,4-b]pyrazine : A derivative synthesized from 3,4-diaminofurazan, this compound exhibits higher crystal density than 2,4,6-trinitrotoluene (TNT), with energetic properties approaching RDX but with higher thermal stability and lower sensitivity to impact and friction. It's studied for its potential as an explosive material and propellant ingredient (Ma et al., 2017).

CO2 Adsorption

- Unusual Room Temperature CO2 Uptake : A fluoro-functionalized Metal-Organic Framework (MOF) demonstrated atypical CO2 adsorption behavior at room temperature. This was attributed to the unique structure of the MOF involving pyrazine and SiF(6)(2-) moieties, which impacts the channel system within the framework (Kanoo et al., 2012).

Synthesis of Fluorinated Pyrazoles

- 3-amino-4-fluoropyrazoles : These are synthesized for use as building blocks in medicinal chemistry. The method involves monofluorination of β-methylthio-β-enaminoketones and condensation with hydrazines (Surmont et al., 2011).

- Syntheses of 2-(trifluoromethyl)-1,3-dicarbonyl compounds : This involves direct trifluoromethylation of 1,3-dicarbonyl compounds and their application in fluorinated pyrazoles syntheses, representing a significant development in the synthesis of fluorinated organic compounds (Ohtsuka et al., 2012).

Fluorine Binding Properties in Benzodiazepine Site

- New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system : These derivatives are synthesized to evaluate the importance of fluorine introduction in the system, highlighting the role of fluorine in enhancing pharmacological activity and metabolic stability (Guerrini et al., 2010).

Energetic Materials Research

- Oxygen-rich 1,2,4-triazolo[3,4-d]-1,2,4-triazolo[3,4-f]-furazano[3,4-b]pyrazines : These materials have potential use as explosive and propellant ingredients, with a focus on their polynitrated compounds (Sheremetev et al., 2016).

Antiviral Research

- Efficacy of T-705 pyrazine analog on lethal West Nile virus infection : Demonstrating the protective effect of a pyrazine derivative, T-705, against West Nile virus in rodents. This research highlights the potential of pyrazine derivatives in antiviral treatments (Morrey et al., 2008).

Fluorine Chemistry

- Trifluoromethylation of aryl and heteroaryl halides : This involves fluoroform-derived CuCF3 exhibiting high reactivity toward aryl and heteroaryl halides, including pyrazine derivatives, marking a significant advance in the field of fluorine chemistry (Lishchynskyi et al., 2013).

Fluorescent Properties

- Solvatochromic Fluorescence Properties of Pyrazine-Boron Complex : Investigating the fluorescence properties of pyrazine-based boron complexes and their potential applications in materials science (Kubota et al., 2014).

Synthesis Methodology

- Synthesis of 8-(2-fluoro-4-nitrophenoxy)-[1,2,4] triazolo [4,3-a] pyrazine : This research focuses on developing a rapid synthesis method for biologically active compounds, highlighting the versatility of pyrazine derivatives in synthesis (Zhang et al., 2019).

Synthesis and Magnetic Exchange

- Quantifying Magnetic Exchange in Doubly-Bridged Cu-X(2)-Cu Chains : The study of solid-state synthesis of CuF(2)(pyrazine) and its application in quantifying magnetic superexchange in Cu-X(2)-Cu series (Lapidus et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also harmful if swallowed or inhaled, and it can cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGKNSVUMVRDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)

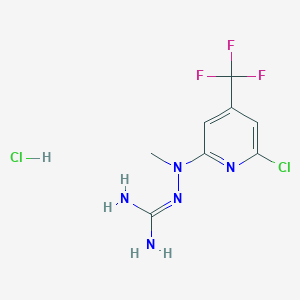

![N'-[1-(4-Chloro-phenyl)-meth-(E)-ylidene]-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N-methyl-hydrazine](/img/structure/B1406723.png)